Naphthalene, 6-bromo-1,4-dimethoxy-
Description
Significance of Substituted Naphthalene (B1677914) Derivatives in Contemporary Chemical Science
Substituted naphthalene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in various fields of chemical science. Their rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties, making them valuable scaffolds in materials science for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In medicinal chemistry, the naphthalene core is a common feature in a multitude of therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.org The ability to introduce a variety of substituents onto the naphthalene ring system allows for the fine-tuning of their chemical and physical properties, enabling the development of molecules with tailored functions.
Research Context of Brominated and Methoxylated Naphthalene Systems
The presence of methoxy (B1213986) groups can significantly impact the electronic nature of the naphthalene ring, often increasing its electron density and influencing its reactivity in electrophilic aromatic substitution reactions. Furthermore, methoxy groups can play a role in directing the regioselectivity of subsequent reactions and can modulate the biological activity and solubility of the resulting compounds. The combination of bromo and methoxy substituents on a naphthalene core thus creates a versatile platform for synthetic exploration and the development of new functional molecules.
Scope and Objectives of Academic Inquiry on Naphthalene, 6-bromo-1,4-dimethoxy-
The academic inquiry into Naphthalene, 6-bromo-1,4-dimethoxy- primarily focuses on its synthesis and characterization as a specific, functionalized naphthalene derivative. Research efforts are directed at developing efficient synthetic routes to obtain this compound with high purity and yield. A key objective is the detailed structural and spectroscopic characterization of the molecule to confirm its chemical identity and to understand the influence of the bromo and dimethoxy substituents on the naphthalene core. While extensive research on the direct applications of this particular compound is not widely documented in publicly available literature, its role as a potential intermediate in the synthesis of more complex molecules remains an area of implicit interest within the broader context of naphthalene chemistry.
Due to a lack of extensive, publicly available peer-reviewed research specifically dedicated to "Naphthalene, 6-bromo-1,4-dimethoxy-", a comprehensive analysis of its crystal structure, detailed research findings, and specific applications is limited. The information presented herein is based on the available data for its synthesis and general knowledge of related substituted naphthalene systems.
Structure
3D Structure
Properties
CAS No. |
91270-71-2 |
|---|---|
Molecular Formula |
C12H11BrO2 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-1,4-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |
InChI Key |
UHMNANMWYZGSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalene, 6 Bromo 1,4 Dimethoxy and Its Precursors
Strategies for the Construction of the Naphthalene (B1677914) Core
The formation of the desired 6-bromo-1,4-dimethoxy substituted naphthalene skeleton can be approached from different starting materials, primarily through the functionalization of quinone intermediates or by modifying other suitably substituted naphthalenes.
A common and effective strategy for the synthesis of 1,4-dimethoxynaphthalenes involves the use of 1,4-naphthoquinones as key precursors. This approach takes advantage of the reactivity of the quinone moiety, which can be readily converted to the corresponding hydroquinone (B1673460) and subsequently alkylated to the dimethoxy ether. For the target molecule, Naphthalene, 6-bromo-1,4-dimethoxy-, the logical precursor is 6-bromonaphthalene-1,4-dione. molbase.com
The general synthetic sequence involves two main steps:
Reduction of the Naphthoquinone: The 6-bromonaphthalene-1,4-dione is first reduced to the corresponding 6-bromonaphthalene-1,4-diol (a hydroquinone). This reduction can be accomplished using various standard reducing agents.
O-methylation of the Hydroquinone: The resulting hydroquinone is then subjected to a double O-methylation to yield the final product, Naphthalene, 6-bromo-1,4-dimethoxy-. The Williamson ether synthesis is the classic method for this transformation, typically employing a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base. researchgate.net
Table 1: Synthetic Steps from 6-bromonaphthalene-1,4-dione
| Step | Transformation | Typical Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Reduction | Sodium dithionite (B78146) (Na₂S₂O₄); Sodium borohydride (B1222165) (NaBH₄); Catalytic hydrogenation (H₂, Pd/C) | Conversion of the dione (B5365651) to the corresponding hydroquinone. |
An alternative to building the functionality around a quinone is to start with a naphthalene core that already possesses some of the required substituents.
One potential, though challenging, route is the direct bromination of 1,4-dimethoxynaphthalene (B104105). However, the powerful activating and ortho-, para-directing nature of the two methoxy (B1213986) groups strongly favors electrophilic substitution on the same ring, at the C2 or C3 positions. prepchem.com Achieving bromination at the C6 position on the other ring is electronically disfavored and presents a significant regioselectivity challenge.
A more viable strategy involves starting with a naphthalene scaffold where the bromine atom is already in the correct position. For instance, synthesis could begin with 1,6-dibromonaphthalene. A selective nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed coupling reaction could then be used to introduce the methoxy groups. However, controlling the selectivity to replace only the C1 and C4 bromines while leaving the C6 bromine intact would be a major hurdle.
Perhaps the most logical approach in this category is to start with a precursor like 1,6-dimethoxynaphthalene (B30794) researchgate.netgoogle.com or 2-methoxy-6-bromonaphthalene and perform the necessary functional group interconversions. For example, the bromination of 1,6-dimethoxynaphthalene would need to be highly selective for the C4 position. The directing effects of the existing methoxy groups would influence the final position of bromination.
Table 2: Comparison of Synthetic Approaches from Naphthalene Scaffolds
| Starting Material | Key Transformation(s) | Major Challenge(s) |
|---|---|---|
| 1,4-Dimethoxynaphthalene | Direct C6 bromination | Overcoming the strong directing effect of the methoxy groups which favor C2/C3 substitution. prepchem.com |
| 1,6-Dibromonaphthalene | Selective dimethoxylation at C1 and C4 | Achieving selective substitution at two of the three bromine positions. |
Regioselective Bromination Techniques
The introduction of a bromine atom onto a naphthalene ring with high regiochemical control is a cornerstone of many synthetic strategies. The choice of brominating agent and reaction conditions is critical, especially when the aromatic system contains powerful activating or deactivating groups.
Electrophilic aromatic substitution is the most common method for creating aryl-bromine bonds. nih.gov Several reagents are available, each with distinct reactivity profiles.
Molecular Bromine (Br₂): This is the classic reagent for bromination. It typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or a protic acid to increase its electrophilicity, especially for less activated rings. chegg.com For activated naphthalenes, the reaction can sometimes proceed without a catalyst. orgsyn.org The use of solid acid catalysts like clays (B1170129) or zeolites can also facilitate the reaction and influence regioselectivity. mdpi.comcardiff.ac.uk
N-Bromosuccinimide (NBS): NBS is a solid, safer, and more convenient source of electrophilic bromine compared to Br₂. It is widely used for the bromination of activated aromatic and heteroaromatic compounds. wku.edu Reactions are often carried out in polar solvents like acetonitrile (B52724) or with acid catalysts. nih.govorganic-chemistry.org Mandelic acid has been shown to catalyze highly regioselective brominations with NBS in aqueous conditions. organic-chemistry.org
Hypervalent Iodine Reagents: More recent innovations include the use of hypervalent iodine(III) compounds to activate molecular bromine. Systems combining Br₂ with reagents like PhI(OAc)₂ can brominate even deactivated aromatic substrates under mild conditions. chemrxiv.org This method works by forming a more potent electrophilic bromine species in situ.
Table 3: Comparison of Common Electrophilic Brominating Agents
| Reagent System | Form | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Br₂ | Liquid | Lewis acid (e.g., FeBr₃), CCl₄ or CH₂Cl₂ chegg.comorgsyn.org | High reactivity, low cost. | Corrosive, toxic, generates HBr byproduct. |
| N-Bromosuccinimide (NBS) | Solid | Acetonitrile, DMF; often with acid catalysis nih.govwku.edu | Easier to handle than Br₂, high selectivity for activated rings. | Less reactive for deactivated rings, can lead to radical side reactions. |
| Br₂ / I(III) Reagents | In situ | Chlorinated solvents, room temperature chemrxiv.org | High reactivity for deactivated substrates, catalytic activation possible. | Higher reagent cost, more complex reaction setup. |
Controlling regioselectivity is the primary challenge when brominating an activated naphthalene like 1,4-dimethoxynaphthalene. The two methoxy groups are strong activating ortho-, para-directors. This means they direct incoming electrophiles (like Br⁺) to the positions ortho (C2, C3) and para (C5, C8) to them. In 1,4-dimethoxynaphthalene, the C2 and C3 positions are the most electronically activated and sterically accessible.
To achieve substitution at the C6 position, one must bypass these more reactive sites. Several factors can be manipulated to influence the outcome:
Kinetic vs. Thermodynamic Control: In some naphthalene systems, the site of initial, kinetically favored attack is not the most stable product. By allowing the reaction to equilibrate at higher temperatures or for longer times, it may be possible to isomerize to a more thermodynamically stable product. stackexchange.com
Steric Hindrance: While the C2/C3 positions are electronically favored, introducing bulky substituents elsewhere on the molecule could sterically block these sites, forcing bromination to occur at a less reactive but more accessible position like C6.
Catalyst Shape Selectivity: The use of solid catalysts with defined pore structures, such as zeolites or montmorillonite (B579905) clays, can impose shape selectivity. mdpi.comcardiff.ac.ukwku.edu A naphthalene molecule might fit into the catalyst's pores in a specific orientation, exposing only certain positions (like the more "linear" C6 position) to the brominating agent, while shielding the more reactive C2/C3 positions.
The central challenge in synthesizing Naphthalene, 6-bromo-1,4-dimethoxy- via direct bromination is overcoming the powerful directing effect of the 1,4-dimethoxy substituents. Traditional electrophilic substitution protocols would likely yield the 2-bromo isomer as the major product. prepchem.com
Recent innovations offer potential solutions to such regioselectivity problems:
Advanced Catalysis: The development of highly specific solid acid and zeolite catalysts provides a promising avenue for controlling the site of bromination through shape-selective constraints, as discussed above. researchgate.netresearchgate.net This approach avoids the need for complex protecting group strategies by controlling reactivity based on sterics at the catalyst surface.
Directed Metalation: Although not specifically reported for this molecule, directed ortho-metalation (DoM) is a powerful technique. A directing group on the naphthalene ring could chelate a strong base (like an organolithium reagent), leading to deprotonation at an adjacent position. The resulting organometallic species can then be quenched with an electrophilic bromine source. Applying this logic would require a directing group at C5 or C7 to achieve bromination at C6, which would add steps to the synthesis.
Introduction of Methoxy Functionalities
The incorporation of methoxy groups onto the naphthalene scaffold is a critical step in the synthesis of Naphthalene, 6-bromo-1,4-dimethoxy- . This is typically achieved either by the alkylation of existing hydroxyl groups or through substitution reactions where other leaving groups are replaced by a methoxy source.
Alkylation and Arylation Strategies for Dimethoxy Substitution
The introduction of methoxy groups can be accomplished by the reaction of a di-substituted naphthalene, often a di-halogenated variant, with a methoxide (B1231860) nucleophile. This strategy relies on nucleophilic aromatic substitution to build the dimethoxy-naphthalene core.
Conversion of Hydroxyl to Methoxy Groups
A more common and efficient route to dimethoxynaphthalenes is the direct methylation of the corresponding dihydroxynaphthalene precursors. This conversion is a classic Williamson ether synthesis, where an alkoxide formed from the hydroxyl group reacts with a methylating agent.
The synthesis of 1,6-dimethoxynaphthalene, a precursor to the target molecule, is well-documented and typically starts from 1,6-dihydroxynaphthalene (B165171) (1,6-DHN). researchgate.net The choice of methylating agent, solvent, and base is crucial for achieving high yield and purity. Dimethyl sulfate (DMS) is a highly effective and widely used methylating agent in industrial processes due to its high reactivity and low cost, despite its toxicity. researchgate.net The reaction is generally performed in the presence of a base like sodium hydroxide (B78521) (NaOH) to deprotonate the hydroxyl groups. researchgate.net
To prevent oxidation of the electron-rich dihydroxynaphthalene under basic conditions, a reducing agent such as sodium hydrosulfite (Na₂S₂O₄) is often added, and the reaction is carried out under an inert atmosphere like nitrogen. researchgate.netgoogle.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can improve the reaction efficiency, especially in biphasic solvent systems. google.com
The table below compares different methodologies for the methylation of dihydroxynaphthalenes.
| Precursor | Methylating Agent | Base/Catalyst | Solvent | Yield | Reference |
| 1,6-Dihydroxynaphthalene | Methyl Iodide | Potassium Carbonate | N,N-dimethylformamide (DMF) | 90% | chemicalbook.com |
| 1,6-Dihydroxynaphthalene | Dimethyl Sulfate (DMS) | Sodium Hydroxide / Na₂S₂O₄ | Water / Various Organic Solvents | >99% | researchgate.net |
| 1,6-Dihydroxynaphthalene | Dimethyl Sulfate (DMS) | Sodium Hydroxide / Hydrosulfite / Quaternary Ammonium Salt | Petroleum Ether / Water | 70% | google.com |
Advanced Coupling and Cross-Coupling Reactions
Once the bromo-dimethoxy-naphthalene scaffold is synthesized, the bromine atom serves as a versatile handle for introducing a wide array of functional groups through advanced coupling and cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating molecular diversity.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov For a substrate like Naphthalene, 6-bromo-1,4-dimethoxy- , the bromine atom provides a reactive site for such transformations. The reactivity order for halogens in these couplings is typically I > Br > OTf >> Cl. libretexts.org
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org This reaction would allow for the coupling of various aryl or vinyl groups at the 6-position of the naphthalene ring.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene derivative, forming a palladium(II) complex. youtube.com
Transmetalation : The organic group from the organoboron (in Suzuki coupling) or other organometallic reagent is transferred to the palladium complex. youtube.com
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, regenerating the palladium(0) catalyst and forming the final product. youtube.com
A variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene scaffolds to generate diverse chemical libraries, demonstrating the utility of this approach for modifying such compounds. nih.gov
Copper-Assisted Nucleophilic Substitution Reactions
Copper-based catalysts offer alternative and sometimes complementary methods to palladium for cross-coupling reactions. Copper-assisted nucleophilic substitution reactions are particularly effective for certain transformations. For instance, copper catalysis can be used to convert aryl halides to aryl ethers. A notable example is the transformation of 1,4,6,7-tetrabromonaphthalene into 1,4,6,7-tetramethoxynaphthalene through a copper-assisted nucleophilic substitution reaction. researchgate.net This highlights the potential of copper catalysis for introducing methoxy groups onto a brominated naphthalene core.
Furthermore, copper catalysts immobilized on supports like magnetic nanoparticles have been developed for efficient C-S cross-coupling reactions of aryl halides, showcasing the versatility of copper in forming various types of chemical bonds. semanticscholar.orgrsc.org Such methods could be applied to Naphthalene, 6-bromo-1,4-dimethoxy- to introduce sulfur-containing functional groups.
Post-Synthetic Modifications and Functionalization
Post-synthetic modification refers to the chemical alteration of the fully assembled Naphthalene, 6-bromo-1,4-dimethoxy- molecule. The primary site for such functionalization is the carbon-bromine bond, which acts as a key synthetic handle.
The advanced cross-coupling reactions discussed previously are the most significant methods for the post-synthetic functionalization of this compound. The bromo group can be substituted with a wide range of substituents, enabling the synthesis of a diverse library of derivatives.
Examples of Functionalization via Cross-Coupling:
C-C Bond Formation : Using Suzuki, Heck, or Sonogashira couplings to introduce alkyl, alkenyl, alkynyl, or aryl groups.
C-N Bond Formation : Employing Buchwald-Hartwig amination to synthesize aniline (B41778) derivatives.
C-O Bond Formation : Introducing alcohols, phenols, or ethers.
By leveraging these palladium- and copper-catalyzed reactions, the Naphthalene, 6-bromo-1,4-dimethoxy- core can be elaborated into more complex molecules with tailored electronic, optical, or biological properties. nih.gov
Selective Debromination and Dehalogenation Methodologies
Selective debromination is a crucial technique for synthesizing specifically substituted bromonaphthalenes from polybrominated precursors. A key challenge is achieving regioselectivity, where a bromine atom is removed from a specific position on the naphthalene ring while leaving others intact.
One highly relevant industrial method is regio-selective catalytic hydrodebromination . This process has been successfully applied to dibrominated naphthalene derivatives to produce 6-bromo-naphthalenes with high yield. google.com The method demonstrates remarkable selectivity, capable of removing a bromine atom specifically from the 1-position even when a stoichiometric excess of hydrogen is used. google.com This suggests a plausible pathway to Naphthalene, 6-bromo-1,4-dimethoxy- could involve the selective hydrodebromination of a precursor like 1,6-dibromo-4,7-dimethoxynaphthalene. The reaction is typically conducted using a catalyst in a solvent at temperatures ranging from 20°C to 200°C. google.com
Another powerful technique is proto-debromination , often employing organolithium reagents. For instance, the treatment of tetrabromonaphthalenes with butyllithium (B86547) (BuLi) at low temperatures can selectively remove bromine atoms at the α-positions (1, 4, 5, 8). cardiff.ac.uk By carefully controlling the stoichiometry and reaction time, specific isomers can be obtained. For example, reacting a crude tetrabromination product with two mole equivalents of n-butyllithium resulted in the regioselective formation of 2,6-dibromonaphthalene (B1584627) in an 82% yield after crystallization. cardiff.ac.uk
Furthermore, general dehalogenation methods can be applied. These include transition-metal-free hydrogenations promoted by bases, using aldehydes or alcohols as the hydrogen source, and photocatalytic reductions using catalysts like (bis(dimethylamino)carbazole) in the presence of a hydrogen atom donor. organic-chemistry.org
Table 1: Comparison of Selective Debromination Methodologies
| Methodology | Reagents/Catalyst | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Catalytic Hydrodebromination | H₂, Catalyst (e.g., Pd/C) | High regioselectivity for position 1; High yield; Avoids stoichiometric metal reductants. | Synthesis of 6-bromo-naphthalenes from 1,6-dibromo precursors. | google.com |
| Proto-debromination | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Fast and selective removal of α-bromo substituents. | Regioselective synthesis of specific bromonaphthalene isomers from polybrominated precursors. | cardiff.ac.uk |
| Base-Promoted Hydrogenation | Base, Aldehyde/Alcohol (H-source) | Transition-metal and catalyst-free. | General dehalogenation of aryl halides. | organic-chemistry.org |
Oxidation and Reduction Pathways
Oxidation and reduction reactions are fundamental for introducing and modifying functional groups on the naphthalene core and its precursors.
Reduction Pathways: The reduction of nitro groups to amines is a common step in the synthesis of functionalized aromatics. An efficient method for the reduction of both nitro and bromine-substituted naphthalene derivatives has been reported, providing a potential route if starting from a nitronaphthalene precursor. documentsdelivered.com Another effective reducing agent for naphthalene derivatives is the potassium-graphite intercalate, C8K, used in tetrahydrofuran (B95107) (THF). huji.ac.il This system provides a convenient alternative to Birch reduction conditions and primarily yields dihydro products. huji.ac.il
Oxidation Pathways: The synthesis of the dimethoxy functionality often starts from a dihydroxynaphthalene precursor. The O-methylation of 1,6-dihydroxynaphthalene with dimethyl sulfate is a viable route to produce 1,6-dimethoxynaphthalene. google.comresearchgate.net During such reactions, it is critical to prevent the oxidation of the hydroxyl groups, which are sensitive to air. The addition of a reducing agent like sodium hydrosulfite (Na₂S₂O₄) under an inert atmosphere (N₂) is an effective strategy to protect the hydroxyl groups and achieve high yields and purity of the desired methoxylated product. google.comresearchgate.net
Additionally, functionalized derivatives of 1,4-dimethylnaphthalene (B47064) are known to readily form metastable endoperoxide species upon photochemical activation in the presence of oxygen and a photosensitizer. nih.govresearchgate.net This highlights the susceptibility of the naphthalene core to oxidation under specific conditions, which must be managed during synthesis.
Aromatization of Tetrahydronaphthalene Precursors
A common strategy in naphthalene synthesis involves the construction of a substituted tetrahydronaphthalene (tetralin) ring system, followed by aromatization. Tetralin itself can be synthesized by the catalytic hydrogenation of naphthalene. ontosight.aiwikipedia.org
The final aromatization step is a dehydrogenation (oxidation) reaction. A highly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, a functionalized tetrahydronaphthalene can be oxidized to the corresponding naphthalene derivative in high yield (e.g., 82%) upon treatment with DDQ. nih.gov This method provides a reliable pathway to the aromatic naphthalene scaffold from its saturated precursor. nih.gov
Alternatively, catalytic dehydrogenation can be employed. The conversion of tetralin to naphthalene can be achieved using a palladium (Pd) catalyst. stackexchange.com The mechanism involves a 4-electron oxidation of the tetralin, liberating two equivalents of hydrogen gas, which drives the reaction to completion in an open system. stackexchange.com
Table 2: Aromatization Methods for Tetrahydronaphthalene Precursors
| Method | Reagents/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chemical Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Varies depending on substrate | 82% | nih.gov |
| Catalytic Dehydrogenation | Palladium on Carbon (Pd/C) | Elevated temperature | Drives to completion by H₂ loss | stackexchange.com |
Purification and Isolation Techniques for Naphthalene, 6-bromo-1,4-dimethoxy-
The successful synthesis of Naphthalene, 6-bromo-1,4-dimethoxy- is contingent upon effective purification and isolation techniques to separate the target compound from unreacted starting materials, byproducts, and isomeric impurities. The primary methods employed are chromatography and crystallization.
Chromatographic Separations
Chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying naphthalene derivatives. For instance, the purification of a tetrahydronaphthalene-dione was achieved using column chromatography on silica gel with a methylene (B1212753) chloride/ethyl acetate (B1210297) solvent system. mdpi.com Similarly, 6-bromo-1-hexene, a brominated aliphatic compound, was purified by silica gel flash column chromatography using petroleum ether as the eluent. chemicalbook.com This indicates that a similar approach, likely using a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane (B109758) gradients), would be effective for isolating Naphthalene, 6-bromo-1,4-dimethoxy-.
High-Performance Liquid Chromatography (HPLC): For analytical separation or purification of small quantities, HPLC is a powerful tool. The use of immobilized 1-bromonaphthalene (B1665260) as a stationary phase for quenched phosphorescence detection in HPLC demonstrates the chromatographic behavior of bromonaphthalene compounds. acs.org Reverse-phase HPLC, using a C18 column with a mobile phase like methanol/water or acetonitrile/water, is commonly used for purifying aromatic compounds of moderate polarity.
Crystallization and Recrystallization Procedures
Crystallization is a powerful technique for purifying solid organic compounds, often yielding material of very high purity. The process relies on the principle that the target compound is soluble in a hot solvent but less soluble upon cooling, causing it to crystallize out while impurities remain in the solution.
Various solvent systems have been proven effective for the crystallization of bromonaphthalene derivatives. For example, 1,4-dibromonaphthalene (B41722) can be crystallized from a mixed solvent system of CH₂Cl₂/hexane. researchgate.net The synthesis of 1,3,5,7-tetrabromonaphthalene involved a double crystallization using a mixture of DCM and Et₂O to obtain a pure product. cardiff.ac.uk
For dimethoxynaphthalene derivatives, single solvent systems are often sufficient. A patented process for preparing 1,6-dimethoxynaphthalene describes dissolving the crude product in the reaction solvent (petroleum ether) and then inducing crystallization by cooling in an ice-water bath. This simple procedure yielded a product with 98.6% purity, eliminating the need for further recrystallization. google.com Similarly, the purification of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one was achieved by recrystallization from ethanol. nih.gov These examples suggest that Naphthalene, 6-bromo-1,4-dimethoxy- could likely be purified effectively by crystallization from a suitable solvent such as ethanol, hexane, or a mixture thereof.
Reaction Mechanisms and Mechanistic Investigations of Naphthalene, 6 Bromo 1,4 Dimethoxy
Detailed Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The mechanism generally involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wku.edulibretexts.org
The regioselectivity of electrophilic substitution on a substituted naphthalene (B1677914) ring is controlled by the directing effects of the existing substituents. Methoxy (B1213986) groups are powerful ortho-, para-directing activators. In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is more stable, with more resonance structures that preserve an intact benzene (B151609) ring. pearson.comyoutube.comyoutube.com
In 1,4-dimethoxynaphthalene (B104105), the two methoxy groups strongly activate the ring towards electrophiles. Their directing effects reinforce each other, making positions C2 and C3 highly nucleophilic. When a bromine atom is present at C6, as in 6-bromo-1,4-dimethoxynaphthalene, the scenario becomes more complex.
Activating Groups: The 1-methoxy and 4-methoxy groups strongly activate the ring. The 1-methoxy group directs ortho and para, activating positions 2 and 5. The 4-methoxy group directs ortho and para, activating positions 3 and 5.
Deactivating Group: The 6-bromo substituent is a deactivator but directs incoming electrophiles to its ortho and para positions (C5 and C7).
The combined influence of these groups suggests that the most activated positions for a subsequent electrophilic attack, such as bromination, would be C2, C3, and C5. The outcome of the reaction would depend on the specific reaction conditions and the balance between the strong activating effect of the methoxy groups and the directing effect of the bromine atom.
The bromination of an activated aromatic system like a methoxylated naphthalene typically proceeds through a standard electrophilic aromatic substitution mechanism without the need for a strong Lewis acid catalyst, which is often required for less reactive rings like benzene. wku.edudocbrown.info
The reaction can be generalized in two main steps:
Formation of the Sigma Complex: The electrophile (Br⁺, or a polarized Br-Br molecule) attacks the electron-rich naphthalene ring at one of the activated positions (e.g., C2, C3, or C5). This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate, the sigma complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For attack at the C2 position, the positive charge can be delocalized across the ring and onto the oxygen atom of the 1-methoxy group, providing significant stabilization.
Deprotonation to Restore Aromaticity: A base in the reaction mixture (which could be the solvent or the counter-ion of the electrophile) removes a proton from the carbon atom that was attacked by the electrophile. This restores the highly stable aromatic π-system and yields the final substituted product.
The preference for substitution on the same ring as the methoxy groups is due to their powerful activating nature, which makes that ring significantly more nucleophilic than the ring bearing the bromo substituent.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally challenging for simple aryl halides because the electron-rich aromatic ring repels incoming nucleophiles. byjus.comlibretexts.org The most common pathway is the SₙAr mechanism, which requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
In 6-bromo-1,4-dimethoxynaphthalene, the leaving group is the bromide ion. However, the ring is substituted with two electron-donating methoxy groups, which increase the electron density of the aromatic system and destabilize the anionic intermediate required for the SₙAr mechanism. Therefore, standard SₙAr reactions are highly unfavorable for this compound.
Alternative mechanisms for nucleophilic substitution exist, such as the Sₙ1 mechanism involving the formation of an aryl cation, but this is typically limited to reactions of diazonium salts and is very unfavorable for aryl halides. wikipedia.orgbyjus.com Another pathway is the radical-nucleophilic aromatic substitution (Sᵣₙ1), which proceeds through a radical anion intermediate. dalalinstitute.com While this mechanism does not strictly depend on electron-withdrawing groups in the same way as SₙAr, its applicability would need to be evaluated under specific radical-initiating conditions.
| Mechanism | Applicability to 6-bromo-1,4-dimethoxynaphthalene | Reasoning |
|---|---|---|
| SₙAr (Addition-Elimination) | Highly Unfavorable | The ring is activated by electron-donating methoxy groups, which destabilize the required negatively charged Meisenheimer complex. masterorganicchemistry.com |
| Sₙ1 | Highly Unfavorable | Formation of the aryl cation from the loss of bromide is energetically very costly. byjus.com |
| Sᵣₙ1 (Radical-Nucleophilic) | Potentially Possible | Proceeds via a radical anion; feasibility depends on the ability to initiate the radical chain reaction. dalalinstitute.com |
Intramolecular Rearrangements and Cycloisomerization Processes
Intramolecular rearrangements and cycloisomerization reactions involve the structural reorganization of a molecule to form an isomer. While specific documented instances for 6-bromo-1,4-dimethoxynaphthalene are not prevalent in general literature, related transformations in substituted naphthalenes provide insight into potential pathways. For example, catalytic processes can induce C-H activation and subsequent intramolecular cyclization, often leading to the formation of new polycyclic systems. The presence of both a bromo-substituent and methoxy groups offers sites for metal-catalyzed cross-coupling reactions that could be designed to proceed in an intramolecular fashion, leading to cyclized products.
Electrochemical Reaction Mechanisms
Electrochemical methods provide a powerful tool for initiating reactions by controlling the electronic energy at an electrode surface. The anodic oxidation of aromatic compounds, particularly those with electron-donating groups, is a well-established process.
The anodic oxidation of methoxynaphthalenes is a known route to produce methoxylated naphthalenes and naphthoquinones. rsc.org For 6-bromo-1,4-dimethoxynaphthalene, the oxidation process would be initiated by the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule at the anode surface. The electron-rich dimethoxy-substituted ring is the most likely site of initial oxidation.
The proposed mechanism involves the following steps:
Electron Transfer: The naphthalene derivative loses an electron at the anode to form a radical cation. The presence of the methoxy groups lowers the oxidation potential, facilitating this step.
Nucleophilic Attack: A nucleophile present in the medium (often the solvent, such as methanol) attacks the radical cation. This attack is regioselective, typically occurring at positions with high positive charge density.
Further Oxidation and Reaction: The resulting radical can undergo a second electron transfer to form a cation, which then reacts further with the nucleophile. This process can lead to the formation of quinone acetals. beilstein-journals.org
Redox Processes and Associated Reaction Manifolds
The redox behavior of Naphthalene, 6-bromo-1,4-dimethoxy- is primarily dictated by the presence of the naphthalene core and the bromo substituent. While direct electrochemical studies on this specific molecule are not extensively documented in the reviewed literature, the general principles of the electrochemical reduction of aryl halides provide a strong framework for understanding its reactivity.
The electrochemical reduction of aryl halides, including bromonaphthalenes, can proceed through two main pathways: a direct, concerted dissociative electron transfer or a stepwise mechanism involving a radical anion intermediate. uantwerpen.be The specific pathway is influenced by factors such as the electrode material, the solvent, and the structure of the aryl halide itself. uantwerpen.be
In a typical scenario, the initial step involves the transfer of an electron to the molecule to form a radical anion. For Naphthalene, 6-bromo-1,4-dimethoxy-, this would be represented as:
Step 1: Formation of the Radical Anion C₁₂H₁₁BrO₂ + e⁻ → [C₁₂H₁₁BrO₂]⁻•
This radical anion can be a transient species. The stability of this intermediate is crucial in determining the subsequent reaction pathway. For many aryl halides, the carbon-halogen bond in the radical anion is unstable and cleaves to form an aryl radical and a halide ion. arabjchem.org
Step 2: Cleavage of the Carbon-Bromine Bond [C₁₂H₁₁BrO₂]⁻• → [C₁₂H₁₀O₂]• + Br⁻
The resulting aryl radical is a highly reactive species and can undergo several subsequent reactions, including hydrogen atom abstraction from the solvent or further reduction.
Step 3: Subsequent Reactions of the Aryl Radical
Hydrogen Abstraction: [C₁₂H₁₀O₂]• + H-source → C₁₂H₁₁O₂ (1,4-dimethoxynaphthalene)
Further Reduction: [C₁₂H₁₀O₂]• + e⁻ → [C₁₂H₁₀O₂]⁻
The electrochemical reduction of brominated aromatic compounds can be challenging and often requires significant overpotentials. tsijournals.com The use of different cathode materials can influence the reduction potential and the mechanism. For instance, silver has been shown to be a particularly effective catalyst for the reduction of aromatic bromides, lowering the required overpotential compared to materials like glassy carbon or gold. uantwerpen.be
The presence of the methoxy groups on the naphthalene ring in Naphthalene, 6-bromo-1,4-dimethoxy- would also influence its redox properties. Electron-donating groups like methoxy generally make reduction more difficult (i.e., require more negative potentials).
A general mechanistic pathway for the cathodic reduction of aryl halides is the single electron transfer (SET) from the cathode, which initiates a radical chain reaction. arabjchem.org This process can lead to the formation of the de-halogenated naphthalene derivative.
Dimerization Mechanisms in Electrochemical Contexts
The aryl radicals generated during the electrochemical reduction of Naphthalene, 6-bromo-1,4-dimethoxy- can also couple to form a dimer. This process, known as reductive dimerization, is a significant pathway in the electrochemical reactions of many aryl halides. chim.it
The dimerization can occur through the direct coupling of two aryl radicals:
Radical-Radical Coupling: 2 [C₁₂H₁₀O₂]• → (C₁₂H₁₀O₂)₂ (Dimer)
Alternatively, the aryl radical can react with the initially formed radical anion in a radical-anion coupling mechanism:
Radical-Anion Coupling: [C₁₂H₁₀O₂]• + [C₁₂H₁₁BrO₂]⁻• → [(C₁₂H₁₀O₂)₂Br]⁻ → (C₁₂H₁₀O₂)₂ + Br⁻
Electrochemical dimerization can also be facilitated by transition metal catalysts. arabjchem.orgnsf.govrsc.org In these systems, a low-valent metal species, often generated in situ by electrochemical reduction, plays a key role. For example, with a nickel catalyst, the proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species to form an organonickel intermediate. nsf.govrsc.org Subsequent steps involving further reduction and reaction with another molecule of the aryl halide lead to a diorganonickel complex, which then undergoes reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. nsf.gov
A plausible nickel-catalyzed electrochemical dimerization mechanism for Naphthalene, 6-bromo-1,4-dimethoxy- is as follows:
Generation of the active catalyst: Ni(II) is electrochemically reduced to Ni(0).
Oxidative addition: The aryl bromide (ArBr) adds to Ni(0) to form an Ar-Ni(II)-Br complex.
Reduction: The Ar-Ni(II)-Br complex is reduced to an Ar-Ni(I) species.
Second oxidative addition or disproportionation: This can lead to a di-aryl nickel intermediate.
Reductive elimination: The di-aryl nickel species eliminates the biaryl product (Ar-Ar), regenerating a lower-valent nickel species that can re-enter the catalytic cycle.
The efficiency and selectivity of these dimerization reactions are highly dependent on the reaction conditions, including the electrode material, solvent, supporting electrolyte, and the nature of the catalyst. arabjchem.org
Metal-Catalyzed Reaction Pathways
Naphthalene, 6-bromo-1,4-dimethoxy- is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly prominent for aryl bromides. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki coupling), and reductive elimination. arkat-usa.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.comresearchgate.net
General Reaction: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'
Catalytic Cycle:
Oxidative Addition: Pd(0) reacts with Naphthalene, 6-bromo-1,4-dimethoxy- to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govthieme-connect.delibretexts.org
General Reaction: Ar-Br + R-CH=CH₂ → Ar-CH=CH-R
Catalytic Cycle:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide.
Migratory Insertion (Syn-addition): The alkene inserts into the Aryl-Pd bond.
Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the product and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net
General Reaction: Ar-Br + H-C≡C-R → Ar-C≡C-R
Catalytic Cycle: It is believed to involve a palladium cycle similar to other cross-coupling reactions and a separate copper cycle that forms a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
The table below summarizes typical conditions for these palladium-catalyzed reactions with aryl bromides, which would be applicable to Naphthalene, 6-bromo-1,4-dimethoxy-.
| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, dppf | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | 80-110 |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, (o-tolyl)₃P | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | Toluene, THF | Room Temp. - 70 |
This table presents generalized conditions and specific optimizations would be necessary for Naphthalene, 6-bromo-1,4-dimethoxy-.
Recent advancements in catalysis have also explored the use of palladium nanoparticles and other transition metals for these transformations, often with a focus on milder reaction conditions and more environmentally benign protocols. dntb.gov.uarsc.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization of Naphthalene, 6 Bromo 1,4 Dimethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For "Naphthalene, 6-bromo-1,4-dimethoxy-", both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For "Naphthalene, 6-bromo-1,4-dimethoxy-", the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.
The aromatic region would display a complex pattern of signals corresponding to the five protons on the naphthalene (B1677914) ring system. The substitution pattern dictates the chemical shifts and coupling constants (J-values). The protons on the dimethoxy-substituted ring are expected to be more shielded (appear at a lower ppm) compared to those on the bromo-substituted ring due to the electron-donating nature of the methoxy groups. Conversely, the bromine atom's electron-withdrawing effect would deshield adjacent protons, shifting their signals downfield.
For the closely related isomer, 2-bromo-1,4-dimethoxynaphthalene , the reported ¹H NMR spectrum shows a multiplet at approximately 8.0 ppm corresponding to two aromatic protons, another multiplet at 7.4 ppm for two other aromatic protons, and a singlet at 6.9 ppm for the remaining aromatic proton. prepchem.com The two methoxy groups appear as a doublet at 3.9 ppm, integrating to six protons. prepchem.com
A hypothetical ¹H NMR data table for "Naphthalene, 6-bromo-1,4-dimethoxy-" is presented below, based on established principles of chemical shifts and spin-spin coupling.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ~ 8.1 | d | 1H | H-5 or H-8 |
| ~ 7.8 | d | 1H | H-5 or H-8 |
| ~ 7.6 | dd | 1H | H-7 |
| ~ 7.2 | s | 1H | H-2 or H-3 |
| ~ 7.0 | s | 1H | H-2 or H-3 |
| ~ 4.0 | s | 3H | OCH₃ at C-1 or C-4 |
| ~ 3.9 | s | 3H | OCH₃ at C-1 or C-4 |
This table is a hypothetical representation and actual values may vary.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In "Naphthalene, 6-bromo-1,4-dimethoxy-", twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene core and the two methoxy carbons.
The carbons bearing the methoxy groups (C-1 and C-4) would be significantly shielded and appear upfield, while the carbon attached to the bromine atom (C-6) would be deshielded. The quaternary carbons (C-1, C-4, C-4a, C-8a, and C-6) can be distinguished from the protonated carbons using techniques like the Attached Proton Test (APT).
An APT experiment distinguishes carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while C and CH₂ signals appear as negative peaks. This would be instrumental in confirming the assignment of the quaternary carbons and the methine carbons of the naphthalene ring.
A predicted ¹³C NMR data table for "Naphthalene, 6-bromo-1,4-dimethoxy-" is shown below.
This table is a hypothetical representation and actual values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on each aromatic ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the quaternary carbons by observing their long-range couplings to nearby protons. For instance, the methoxy protons would show HMBC correlations to C-1 and C-4, confirming their positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For "Naphthalene, 6-bromo-1,4-dimethoxy-" (C₁₂H₁₁BrO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a parent molecular ion peak and various fragment ions. The fragmentation pattern is a molecular fingerprint and can be used to deduce the structure.
For "Naphthalene, 6-bromo-1,4-dimethoxy-", the expected fragmentation would involve the loss of methyl groups (CH₃) from the methoxy substituents, leading to a prominent [M-15]⁺ peak. Subsequent loss of a carbonyl group (CO) could also be observed, resulting in an [M-15-28]⁺ peak. The loss of the bromine atom would also be a characteristic fragmentation pathway. The NIST WebBook of Chemistry provides mass spectral data for the parent compound, naphthalene, which can serve as a foundational reference for understanding the fragmentation of the naphthalene core. nist.gov
A summary of expected key fragments in the EIMS of "Naphthalene, 6-bromo-1,4-dimethoxy-" is provided below.
| m/z | Ion (Hypothetical) | Description |
| 266/268 | [C₁₂H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 251/253 | [C₁₁H₈BrO₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 223/225 | [C₁₀H₈BrO]⁺ | Loss of a methyl and a carbonyl group ([M-CH₃-CO]⁺) |
| 187 | [C₁₂H₁₁O₂]⁺ | Loss of a bromine atom ([M-Br]⁺) |
This table is a hypothetical representation and actual values may vary.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identification
In a GC-MS analysis, the retention time of 6-bromo-1,4-dimethoxynaphthalene would be influenced by its volatility and interactions with the stationary phase of the GC column. For instance, in the analysis of metabolites from 1,4-dimethylnaphthalene (B47064), the parent compound and its hydroxylated and carboxylated derivatives exhibit distinct retention times, allowing for their separation. epa.gov The mass spectrum of 6-bromo-1,4-dimethoxynaphthalene would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).
LC-MS, particularly with techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS-MS), is highly effective for the analysis of brominated compounds. This method is suitable for compounds that may not be volatile enough for GC analysis. For 6-bromo-1,4-dimethoxynaphthalene, LC-MS would provide information on its retention time under specific mobile and stationary phase conditions and its mass-to-charge ratio, confirming its molecular weight and aiding in its identification.
Table 1: Predicted GC-MS and LC-MS Characteristics for Naphthalene, 6-bromo-1,4-dimethoxy-
| Technique | Predicted Observation | Basis of Prediction |
| GC-MS | Retention Time: Dependent on column polarity and temperature program. Mass Spectrum: Molecular ion peak (m/z) with characteristic bromine isotope pattern. Fragmentation would likely involve loss of methyl and methoxy groups. | Analysis of related dimethylnaphthalene metabolites. epa.gov |
| LC-MS | Retention Time: Dependent on mobile phase composition and stationary phase chemistry. Mass Spectrum: Protonated molecule [M+H]+ or other adducts depending on the ionization source. | General applicability of LC-MS for brominated compounds. |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 6-bromo-1,4-dimethoxynaphthalene, the IR spectrum would be expected to show characteristic absorption bands corresponding to the aromatic naphthalene core, the C-O bonds of the methoxy groups, and the C-Br bond.
The spectrum would likely exhibit strong bands in the region of 1250-1000 cm⁻¹ due to the asymmetric and symmetric C-O-C stretching of the methoxy groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Bands for Naphthalene, 6-bromo-1,4-dimethoxy-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | > 3000 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| C-O (Methoxy) | 1250-1000 | Asymmetric and Symmetric Stretch |
| C-Br | 600-500 | Stretch |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 6-bromo-1,4-dimethoxynaphthalene would be characterized by strong signals from the naphthalene ring system. The positions of the substituents would influence the vibrational modes, providing a unique spectral fingerprint.
Computational studies on dimethylnaphthalene isomers have shown that the position of the methyl groups significantly affects the Raman spectra, aiding in their discrimination. chem960.com Similarly, the substitution pattern of 6-bromo-1,4-dimethoxynaphthalene would result in a distinct Raman spectrum. The symmetric breathing vibration of the naphthalene ring would likely be a prominent feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
Electronic Absorption Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 6-bromo-1,4-dimethoxynaphthalene is expected to be dominated by the π-π* transitions of the naphthalene aromatic system. The presence of the methoxy and bromo substituents will cause a shift in the absorption maxima compared to unsubstituted naphthalene.
The two methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption bands. The bromine atom, while having a deactivating inductive effect, can also contribute to a red shift through its lone pairs participating in resonance. The spectrum will likely show multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons.
Solvatochromic Behavior Studies
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands with a change in the polarity of the solvent. This behavior is indicative of changes in the electronic ground and excited state dipole moments of the molecule.
For 6-bromo-1,4-dimethoxynaphthalene, studying its UV-Vis spectrum in a range of solvents with varying polarities would reveal its solvatochromic properties. A significant shift in the absorption maxima with increasing solvent polarity would suggest a difference in the polarity of the ground and excited states, providing insights into the electronic distribution within the molecule upon excitation. While specific studies on this compound are lacking, research on other substituted naphthalenes often reveals such behavior.
Table 3: Summary of Spectroscopic and Photophysical Characteristics
| Spectroscopic Technique | Key Information Provided | Predicted Features for Naphthalene, 6-bromo-1,4-dimethoxy- |
| Infrared (IR) | Functional group identification | Bands for aromatic C-H, C=C, C-O, and C-Br |
| Raman | Molecular vibrations, skeletal structure | Strong signals from the naphthalene ring, substituent-specific modes |
| UV-Vis | Electronic transitions | π-π* transitions of the naphthalene core, substituent-induced shifts |
| Solvatochromism | Effect of solvent polarity on electronic transitions | Potential for shifts in absorption maxima with varying solvent polarity |
X-ray Crystallography for Solid-State Structure
Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for Naphthalene, 6-bromo-1,4-dimethoxy-. While structural analyses of related brominated and dimethoxylated naphthalene derivatives exist, no published crystal structure for the 6-bromo-1,4-dimethoxy isomer is currently available. Therefore, a detailed discussion of its specific molecular conformation, geometry, crystal packing, and intermolecular interactions based on experimental X-ray diffraction data cannot be provided at this time.
Determination of Molecular Conformation and Geometry
Without experimental crystallographic data, the precise bond lengths, bond angles, and torsion angles that define the three-dimensional structure of Naphthalene, 6-bromo-1,4-dimethoxy- remain undetermined. Theoretical modeling could provide predictions, but these would await experimental verification.
Analysis of Crystal Packing and Intermolecular Interactions
An analysis of the crystal packing and the specific intermolecular forces, such as halogen bonding, hydrogen bonding, or π-π stacking, that govern the solid-state arrangement of Naphthalene, 6-bromo-1,4-dimethoxy- is not possible without crystallographic data. Studies on analogous molecules suggest that such interactions are likely to be present, but their specific nature and contribution to the crystal lattice of the title compound are unknown.
Elemental Analysis for Stoichiometric Composition
Specific experimental elemental analysis data for Naphthalene, 6-bromo-1,4-dimethoxy-, which would provide the mass percentages of carbon, hydrogen, bromine, and oxygen, are not available in the reviewed literature. Such data is essential for confirming the empirical formula and purity of a synthesized sample.
The theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₁BrO₂.
A comprehensive search of scientific literature reveals a notable absence of theoretical and computational chemistry studies focused specifically on the compound Naphthalene, 6-bromo-1,4-dimethoxy- . While extensive research exists on various other naphthalene derivatives, including those with hydroxyl, amino, and azo substitutions, data pertaining to the 6-bromo-1,4-dimethoxy variant is not available in the public domain.
Consequently, it is not possible to provide a detailed analysis based on the requested outline, as no published research appears to have been conducted on the following aspects of Naphthalene, 6-bromo-1,4-dimethoxy-:
Density Functional Theory (DFT) Calculations: There are no specific studies on the optimization of its molecular geometry, its electronic structure, or the prediction of its spectroscopic properties (NMR, IR, UV-Vis) using DFT.
Molecular Orbital (MO) Theory and Frontier Orbital Analysis: Information regarding its HOMO-LUMO energy levels, energy gap, and the implications for its reactivity and electronic transitions is absent from the scientific record.
Investigation of Reaction Pathways and Transition States: No computational studies have been found that investigate the reaction mechanisms or transition states involving this compound.
Without any foundational research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the theoretical and computational properties of Naphthalene, 6-bromo-1,4-dimethoxy-.
Theoretical and Computational Chemistry Studies on Naphthalene, 6 Bromo 1,4 Dimethoxy
Investigation of Reaction Pathways and Transition States
Computational Elucidation of Bromination Mechanisms
The synthesis of 6-bromo-1,4-dimethoxynaphthalene typically involves the electrophilic aromatic bromination of 1,4-dimethoxynaphthalene (B104105). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanism and regioselectivity of this reaction. nih.gov
Theoretical analysis of the electrophilic aromatic bromination of substituted aromatic compounds reveals that the regioselectivity is governed by the stability of the intermediate arenium ion (also known as a σ-complex). mdpi.com The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to delocalize the positive charge of the arenium ion through resonance. mdpi.com
In the case of 1,4-dimethoxynaphthalene, the two methoxy groups strongly activate the naphthalene (B1677914) ring towards electrophilic attack. Computational calculations can model the potential energy surface for the approach of an electrophilic bromine species (e.g., Br⁺ or a Br₂-Lewis acid complex) to different positions on the naphthalene ring. These calculations typically involve:
Geometry Optimization: Determining the lowest energy structures of the reactants, transition states, and intermediates.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates) or first-order saddle points (transition states) on the potential energy surface. mdpi.com
Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of bromination at a specific position.
For 1,4-dimethoxynaphthalene, the possible sites for initial bromination are positions 2, 3, 5, 6, 7, and 8. However, due to the directing effect of the methoxy groups, the most likely positions for electrophilic attack are those ortho and para to the activating groups. Given the substitution pattern, positions 2, 3, 6, and 7 are ortho to a methoxy group. Computational studies would likely show that the formation of the arenium ion leading to the 6-bromo product (and its equivalent position 7) is energetically favored over other possibilities due to a combination of electronic and steric factors.
A DFT-calculated energy profile for a representative electrophilic bromination would illustrate the relative energies of the intermediates and transition states for attack at different positions, thereby explaining the observed regioselectivity. researchgate.net
Modeling of Energetics for Synthetic Transformations
Computational chemistry allows for the detailed modeling of the energetics of synthetic transformations involving Naphthalene, 6-bromo-1,4-dimethoxy-. This includes not only its formation via bromination but also its subsequent reactions. For any proposed synthetic step, computational modeling can predict its thermodynamic and kinetic feasibility.
The key energetic parameters that can be calculated include:
Reaction Enthalpy (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.
Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Activation Energy (Ea or ΔG‡): The energy barrier that must be overcome for a reaction to occur. This parameter is crucial for predicting the reaction rate.
For instance, in the bromination of 1,4-dimethoxynaphthalene to form the 6-bromo derivative, DFT calculations can provide the Gibbs free energy of activation. A hypothetical DFT-calculated energy profile is shown below.
| Reaction Coordinate | Structure | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 1,4-dimethoxynaphthalene + Br₂ | 0.0 |
| Transition State (TS1) | Formation of arenium ion at C6 | +15.2 |
| Intermediate | Arenium ion (σ-complex) at C6 | +5.8 |
| Transition State (TS2) | Deprotonation | +8.1 |
| Products | 6-bromo-1,4-dimethoxynaphthalene + HBr | -10.5 |
Note: The values in this table are illustrative and based on typical values for electrophilic aromatic substitution reactions.
These calculations can be extended to other transformations, such as nucleophilic substitution of the bromine atom or further electrophilic substitution on the ring. By comparing the activation energies for different potential reaction pathways, chemists can predict the most likely products and optimize reaction conditions.
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the solid-state structure, solubility, and material properties of organic molecules. For Naphthalene, 6-bromo-1,4-dimethoxy-, computational analysis can identify and quantify these weak interactions.
Hydrogen Bonding and Charge-Transfer Interactions
Although Naphthalene, 6-bromo-1,4-dimethoxy- does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its methoxy oxygen atoms and the π-system of the naphthalene ring. Computational studies can model interactions with potential hydrogen bond donors, such as water or alcohol solvents.
More significant for this molecule are charge-transfer interactions. The electron-rich 1,4-dimethoxynaphthalene system can form charge-transfer complexes with electron-acceptor molecules. osti.gov The introduction of a bromine atom, which is electron-withdrawing, will modulate these properties.
Computational methods like Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of such complexes, which often exhibit a characteristic charge-transfer band. rsc.org The analysis of molecular orbitals (specifically the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) can reveal the nature of the charge transfer. In a complex, if the HOMO is localized on the electron-rich naphthalene derivative and the LUMO is on an acceptor molecule, it is indicative of a charge-transfer interaction.
Studies on related naphthalene diimides have shown that they form emissive ground-state charge-transfer complexes with aromatic solvents. rsc.org Similarly, computational analysis of Naphthalene, 6-bromo-1,4-dimethoxy- could predict its propensity to engage in such interactions.
Supramolecular Assembly Prediction and Characterization (computational)
The way molecules pack in the solid state is governed by a delicate balance of non-covalent interactions, leading to a specific supramolecular assembly. Computational methods are increasingly used to predict the crystal structure of organic molecules from their chemical diagram alone. researchgate.netnih.gov
For Naphthalene, 6-bromo-1,4-dimethoxy-, a computational protocol to predict its supramolecular assembly would involve:
Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.
Dimer Interaction Energy Calculations: Calculating the interaction energies of various dimer configurations to identify the most stable intermolecular binding motifs. These calculations would consider π-π stacking, C-H···π interactions, and potentially halogen bonding involving the bromine atom.
Crystal Structure Prediction: Using the identified stable motifs to generate a set of plausible crystal structures. The lattice energies of these hypothetical structures are then calculated and ranked to identify the most likely experimental crystal structure.
Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index can be used to visualize and characterize the non-covalent interactions within the predicted supramolecular assembly. nih.gov These analyses can reveal the presence and strength of interactions like hydrogen bonds, halogen bonds (C-Br···O or C-Br···π), and van der Waals forces that direct the self-assembly process. chemrxiv.org
| Interaction Type | Potential Interacting Atoms/Groups | Typical Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Naphthalene rings | -2.0 to -10.0 |
| C-H···π | Aromatic C-H and naphthalene ring | -0.5 to -2.5 |
| Halogen Bonding | C-Br and methoxy oxygen | -1.0 to -4.0 |
| C-H···O | Methyl C-H and methoxy oxygen | -0.5 to -1.5 |
Note: The energy values are typical ranges for such interactions and would require specific calculations for the target molecule.
Through such computational studies, a detailed understanding of the forces driving the supramolecular organization of Naphthalene, 6-bromo-1,4-dimethoxy- can be achieved, providing valuable insights for materials science applications.
Applications of Naphthalene, 6 Bromo 1,4 Dimethoxy in Advanced Materials and Organic Electronics
Role as Building Blocks for π-Conjugated Systems
The fundamental structure of "Naphthalene, 6-bromo-1,4-dimethoxy-" suggests its potential as a monomer or building block for the synthesis of π-conjugated oligomers and polymers. The naphthalene (B1677914) core provides a rigid, planar, and electron-rich aromatic system, which is a common feature in many organic electronic materials.
Although specific examples of polymerization involving this exact compound are not documented in prominent research, its structure lends itself to established polymerization techniques. The bromine atom can serve as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. These reactions are instrumental in forming carbon-carbon bonds, enabling the linkage of monomer units to create extended π-conjugated backbones. For instance, in a Suzuki coupling reaction, the bromo-naphthalene derivative would react with a boronic acid-functionalized comonomer in the presence of a palladium catalyst. The choice of comonomer would be crucial in tuning the electronic and physical properties of the resulting polymer.
Electron-Donating and Electron-Accepting Characteristics
The electronic properties of "Naphthalene, 6-bromo-1,4-dimethoxy-" are dictated by the interplay of its substituent groups.
The two methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups. By pushing electron density into the naphthalene ring, they raise the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO level generally facilitates hole injection and can improve the p-type semiconductor characteristics of a material.
| Substituent | Electronic Effect | Influence on Energy Levels |
| Methoxy (-OCH₃) | Electron-donating | Raises HOMO level |
| Bromine (-Br) | Electron-withdrawing | Lowers HOMO and LUMO levels |
Organic Semiconductor Research
In the broader context of organic semiconductor research, naphthalene-based materials are explored for various applications, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). The functionalization of the naphthalene core is a key strategy to tailor the material properties for these specific applications.
For a hypothetical OFET device, a polymer based on "Naphthalene, 6-bromo-1,4-dimethoxy-" might be investigated as the active semiconductor layer. The performance of such a device would be evaluated based on its charge carrier mobility and on/off ratio. The electron-donating methoxy groups suggest potential for p-type behavior.
Hypothetical Device Performance Metrics:
| Parameter | Influencing Factor | Desired Outcome |
| Charge Carrier Mobility (µ) | π-π stacking, planarity, low energetic disorder | High |
| On/Off Ratio | Low off-current, good charge injection barrier | High |
| Threshold Voltage (Vth) | Work function of electrodes, interface properties | Low |
It is important to reiterate that without specific experimental data, these discussions remain speculative. The actual performance and utility of "Naphthalene, 6-bromo-1,4-dimethoxy-" in organic electronics would require dedicated synthesis, characterization, and device fabrication studies. The absence of such studies in the current body of scientific literature suggests that other naphthalene derivatives have likely shown more promise or have been more readily accessible for research in this field.
Design Considerations for Naphthalene-Based Organic Semiconductors
The design of organic semiconductors based on naphthalene often involves modifying the core to tune its electronic properties. bohrium.com The introduction of electron-withdrawing or electron-donating groups, and extending the π-conjugation are common strategies. researchgate.netnih.gov For naphthalene diimides (NDIs), a class of n-type organic semiconductors, the molecular design focuses on achieving suitable HOMO/LUMO energy levels for efficient charge injection and transport. nih.govsigmaaldrich.com The planarity of the naphthalene core is crucial for effective π-π stacking, which facilitates intermolecular charge hopping. researchgate.net
Electron-Transporting Materials Development
Naphthalene diimide (NDI) derivatives are prominent as electron-transporting materials due to their high electron affinity and robust chemical stability. bohrium.com The electron-deficient nature of the NDI core allows for efficient electron transport. thieme-connect.de The performance of these materials is highly dependent on the substituents attached to the nitrogen atoms of the imide, which influence molecular packing and, consequently, electron mobility. nih.gov
Supramolecular Chemistry and Self-Assembly of Naphthalene Derivatives
Formation of Supramolecular Architectures via Non-Covalent Interactions
The self-assembly of naphthalene-based molecules is governed by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. thieme-connect.dersc.org The planar structure and π-acidity of NDIs make them ideal for forming well-ordered, face-to-face π-stacked assemblies. researchgate.net The introduction of specific functional groups can be used to direct the self-assembly process into desired architectures like nanofibers or sheets. rsc.org
Design Principles for Self-Assembled Systems
The rational design of self-assembling systems using naphthalene derivatives requires a balance between different intermolecular forces. researchgate.net For instance, in peptide-appended NDIs, the interplay between π-π stacking of the NDI cores and hydrogen bonding of the peptide units dictates the formation of specific nanostructures. researchgate.net The solvent also plays a crucial role in the self-assembly process, with different solvent systems leading to different morphologies. researchgate.net
Optical and Photonic Materials Research in Naphthalene Derivatives
Light Absorption and Emission in Advanced Materials
The optical properties of naphthalene derivatives are highly tunable through chemical modification. mdpi.com The introduction of substituents can shift the absorption and emission wavelengths. mdpi.comresearchgate.net For example, silyl-substituted naphthalenes show a bathochromic shift (a shift to longer wavelengths) in their absorption maxima compared to unsubstituted naphthalene. mdpi.com Naphthalene diimides are known for their distinct absorption and photoluminescent properties, which are being explored for various optoelectronic applications. bohrium.com
Lack of Specific Research Data on Naphthalene, 6-bromo-1,4-dimethoxy- in Photopolymerization Processes
Photoinitiators and photosensitizers are critical components in photopolymerization, a process that utilizes light to initiate a chain reaction forming a polymer. The effectiveness of these molecules is highly dependent on their chemical structure, which influences their light absorption properties, energy transfer capabilities, and interaction with other components in the polymerization system.
In the context of naphthalene derivatives, research has explored compounds with different substitution patterns. For instance, studies on naphthalene-stilbene and naphthalenediimide derivatives have shown their potential as photosensitizers in both free-radical and cationic polymerization. rsc.orgmdpi.com These compounds can absorb light and transfer energy to an initiator molecule, which then generates the reactive species that start the polymerization chain reaction. rsc.org The efficiency of this process is often evaluated by measuring parameters such as the rate of polymerization and the final conversion of monomer to polymer.
However, without specific research on Naphthalene, 6-bromo-1,4-dimethoxy-, it is not possible to provide detailed findings, data tables, or a thorough analysis of its role in advanced materials and organic electronics through photopolymerization. The specific effects of the bromo and dimethoxy substituents at the 6 and 1,4 positions, respectively, on the photophysical and photochemical properties relevant to polymerization initiation remain uncharacterized in the public domain.
Electrochemical Behavior and Redox Chemistry of Naphthalene, 6 Bromo 1,4 Dimethoxy
Investigation of Radical Anion and Cation FormationThe formation, stability, and characterization of radical anions and cations of Naphthalene (B1677914), 6-bromo-1,4-dimethoxy- have not been reported. Spectroelectrochemical studies, which would provide insight into these reactive intermediates, are absent from the literature.
Information regarding "Naphthalene, 6-bromo-1,4-dimethoxy-" is currently unavailable in the public domain.
Following a comprehensive search of scientific literature and chemical databases, no specific research findings, derivatization strategies, or functionalization data were found for the chemical compound "Naphthalene, 6-bromo-1,4-dimethoxy-". The performed searches yielded information on related bromo- and methoxy-substituted naphthalene derivatives, but no documents detailing the specific reactions and transformations of "Naphthalene, 6-bromo-1,4-dimethoxy-" could be retrieved.
Therefore, it is not possible to provide a detailed article on the following requested topics for this specific molecule:
Strategic Introduction of Diverse Functional Groups , including carbon-carbon bond formation and heteroatom substitution.
Selective Transformations at the Bromine Position , such as cross-coupling reactions or nucleophilic substitutions.
Modification of Methoxy (B1213986) Groups .
Without specific literature, the generation of an accurate and scientifically sound article as per the provided outline is not feasible. Any attempt to do so would involve extrapolation from related but distinct chemical structures, which would not meet the required standards of accuracy and specificity.
Further research would be required to be published on "Naphthalene, 6-bromo-1,4-dimethoxy-" before a detailed summary of its chemical reactivity and derivatization potential can be compiled.
Derivatization and Functionalization Strategies for Naphthalene, 6 Bromo 1,4 Dimethoxy
Modification of Methoxy (B1213986) Groups
Demethylation Strategies to Hydroxy-Naphthalenes
The conversion of the methoxy groups in 6-bromo-1,4-dimethoxynaphthalene to hydroxyl groups is a critical first step in many derivatization pathways. This transformation unveils reactive sites for further functionalization. A common and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).
Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl C-O bond. The reaction typically proceeds by the formation of an ether-boron tribromide adduct. Subsequent nucleophilic attack by a bromide ion, either from another equivalent of BBr₃ or from the reaction medium, on the methyl group leads to the formation of methyl bromide and a dibromo(aryloxy)borane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the desired phenol.
The general reaction can be represented as: Ar-OCH₃ + BBr₃ → [Ar-O(CH₃)-BBr₃] → Ar-OBBr₂ + CH₃Br Ar-OBBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr
For 6-bromo-1,4-dimethoxynaphthalene, the reaction with at least two equivalents of BBr₃ would be necessary to achieve complete demethylation of both methoxy groups, yielding 6-bromo-1,4-dihydroxynaphthalene. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) or chloroform, at reduced temperatures (e.g., 0 °C to -78 °C) to control the reactivity of BBr₃ and minimize potential side reactions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
While BBr₃ is highly effective, other demethylating agents could also be considered, such as hydrobromic acid (HBr) or other Lewis acids, although these often require harsher conditions and may be less selective.
Further Etherification or Derivatization of Hydroxyl Groups
Once the dihydroxy derivative, 6-bromo-1,4-dihydroxynaphthalene, is obtained, the two hydroxyl groups provide handles for a variety of subsequent functionalization reactions.
Etherification: The hydroxyl groups can be converted back to ethers through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the naphthalene (B1677914) core. Selective mono-etherification can be a challenge but may be achieved by carefully controlling the stoichiometry of the base and the alkylating agent.
Esterification: The hydroxyl groups can be readily esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This introduces ester functionalities which can alter the compound's solubility and reactivity.
Other Derivatizations: The hydroxyl groups can also participate in other transformations. For example, they can be converted to triflates (-OTf), which are excellent leaving groups for cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.
Synthetic Challenges in Complex Derivatization
The derivatization of 6-bromo-1,4-dimethoxynaphthalene is not without its challenges. The presence of multiple reactive sites on the naphthalene ring system can lead to issues with regioselectivity and the potential for unwanted side reactions.
Selectivity: In the case of 6-bromo-1,4-dihydroxynaphthalene, the two hydroxyl groups at positions 1 and 4 may exhibit different reactivities due to the electronic influence of the bromine atom at position 6. Achieving selective mono-derivatization of one hydroxyl group over the other can be difficult and may require the use of protecting group strategies or carefully optimized reaction conditions.
Harsh Reaction Conditions: Some derivatization reactions may require harsh conditions, such as high temperatures or the use of strong acids or bases. These conditions can lead to decomposition of the naphthalene core or the formation of undesired byproducts. The stability of the bromo-substituted naphthalene ring under these conditions must be a key consideration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
